3-Chloro-4-fluoro-6-nitro-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

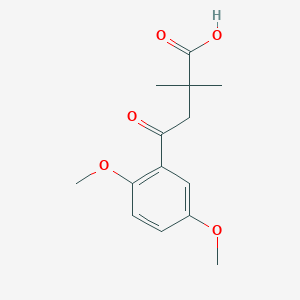

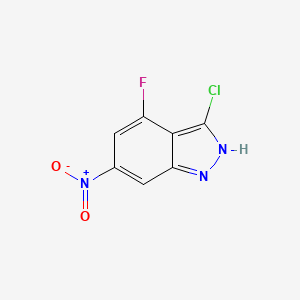

3-Chloro-4-fluoro-6-nitro-1H-indazole is a chemical compound with the molecular formula C7H3ClFN3O2 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of indazole derivatives, including 3-Chloro-4-fluoro-6-nitro-1H-indazole, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . A study has presented a new practical synthesis of 1H-indazole, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluoro-6-nitro-1H-indazole consists of a six-membered benzene ring fused with a five-membered nitrogenous ring . The benzene ring is substituted with chlorine, fluorine, and nitro groups .Chemical Reactions Analysis

Indazole derivatives, including 3-Chloro-4-fluoro-6-nitro-1H-indazole, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-fluoro-6-nitro-1H-indazole include a molecular weight of 215.57 . More specific properties such as melting point, boiling point, and density were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Importance

3-Chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, derived from 6-nitro-1H-indazole, show significant antibacterial, antifungal, and antitubercular activities. This includes their anti-inflammatory activity in vivo, demonstrating a broad spectrum of biological importance (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Chemical Reaction Studies

A study focused on the reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene revealed the formation of benzotriazole-N-oxides, expanding the understanding of chemical reactions involving indazoles (Alkorta et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-chloro-1-methyl-5-nitro-1H-indazole was analyzed, providing insights into its planar structure and intermolecular interactions, crucial for understanding its chemical properties (Kouakou et al., 2015).

Antileishmanial Activity

Novel derivatives of 3-chloro-6-nitro-1H-indazole exhibit promising antileishmanial activity. This includes their potent inhibition of Leishmania major growth, demonstrating their potential as therapeutic agents (Abdelahi et al., 2021).

Crystallography and Chemical Analysis

Studies on crystallography and chemical analysis of 1H-indazole derivatives have provided deep insights into their molecular structures and intermolecular interactions, aiding in the development of new chemical entities (Gzella & Wrzeciono, 2001).

Quantum Mechanical Calculations

Research involving quantum mechanical calculations of 1,2,4-triazole derivatives, including fluoro and chloro variants, has been instrumental in understanding their molecular interactions and properties (Shukla et al., 2014).

Nucleophilic Substitution Studies

The study of nucleophilic substitution in 4,6-dinitro-1-phenyl-1H-indazole has contributed to understanding the regiospecificity of such reactions in indazole derivatives (Starosotnikov et al., 2004).

Synthesis and Antibacterial Activities

The synthesis of new 8-chloro-3-alkyl-3H-pyrazolo[4,3-a]acridine-11-carbonitriles from alkylated nitro derivatives of indazole and their potent antibacterial activities highlight the therapeutic potential of these compounds (Rahmani, Pordel, & Davoodnia, 2014).

Davis-Beirut Reaction in Heterocycle Synthesis

The Davis-Beirut reaction has been utilized for the construction of 2H-indazoles and their derivatives, revealing a versatile method for synthesizing a variety of indazole-based compounds (Zhu, Haddadin, & Kurth, 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-6-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN3O2/c8-7-6-4(9)1-3(12(13)14)2-5(6)10-11-7/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETKCEGRFLRGPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluoro-6-nitro-1H-indazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.